
meso-Tetrakis(m-carbomethoxyphenyl)porphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
meso-Tetrakis(m-carbomethoxyphenyl)porphine: is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll this compound is characterized by the presence of four carbomethoxyphenyl groups attached to the meso positions of the porphyrin ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetrakis(m-carbomethoxyphenyl)porphine typically involves the condensation of pyrrole with benzaldehyde derivatives under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The resulting porphyrinogen is then oxidized to form the porphyrin compound. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The purification of the final product is typically achieved through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: meso-Tetrakis(m-carbomethoxyphenyl)porphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electronic properties of the porphyrin ring and the substituents attached to it.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are often performed in anhydrous solvents.
Substitution: Substitution reactions can occur at the meso positions or the peripheral phenyl groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin diones, while reduction can yield porphyrin diols.
Scientific Research Applications
meso-Tetrakis(m-carbomethoxyphenyl)porphine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Employed in the study of enzyme mechanisms and as a model compound for heme proteins.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate singlet oxygen upon light irradiation.
Industry: Utilized in the development of sensors and as a component in materials for electronic devices.
Mechanism of Action
The mechanism by which meso-Tetrakis(m-carbomethoxyphenyl)porphine exerts its effects is primarily through its ability to interact with molecular oxygen and other reactive species. The porphyrin ring can undergo photoexcitation, leading to the generation of singlet oxygen, a highly reactive form of oxygen. This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce cytotoxic species that can kill cancer cells. The molecular targets and pathways involved include cellular membranes and various biomolecules that are susceptible to oxidative damage.
Comparison with Similar Compounds
meso-Tetrakis(4-carboxyphenyl)porphyrin: Similar structure but with carboxyphenyl groups instead of carbomethoxyphenyl groups.
meso-Tetrakis(4-methoxyphenyl)porphyrin: Contains methoxyphenyl groups, which influence its electronic properties and reactivity.
meso-Tetrakis(4-sulfonatophenyl)porphyrin: Sulfonate groups provide different solubility and reactivity characteristics.
Uniqueness: meso-Tetrakis(m-carbomethoxyphenyl)porphine is unique due to the presence of carbomethoxy groups, which enhance its solubility in organic solvents and influence its electronic properties. This makes it particularly suitable for applications in organic synthesis and materials science.
Properties
Molecular Formula |
C52H38N4O8 |
|---|---|
Molecular Weight |
846.9 g/mol |
IUPAC Name |
methyl 3-[10,15,20-tris(3-methoxycarbonylphenyl)-21,23-dihydroporphyrin-5-yl]benzoate |
InChI |
InChI=1S/C52H38N4O8/c1-61-49(57)33-13-5-9-29(25-33)45-37-17-19-39(53-37)46(30-10-6-14-34(26-30)50(58)62-2)41-21-23-43(55-41)48(32-12-8-16-36(28-32)52(60)64-4)44-24-22-42(56-44)47(40-20-18-38(45)54-40)31-11-7-15-35(27-31)51(59)63-3/h5-28,53,56H,1-4H3 |
InChI Key |
FUQBRQNCAOYFMU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)C(=O)OC)C8=CC(=CC=C8)C(=O)OC)C=C4)C9=CC(=CC=C9)C(=O)OC)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


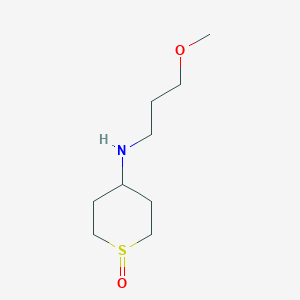
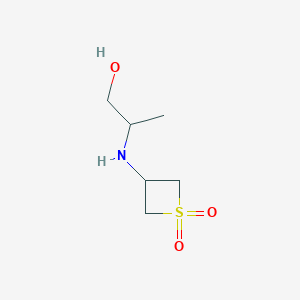
![Tert-butyl 2-methyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13021386.png)
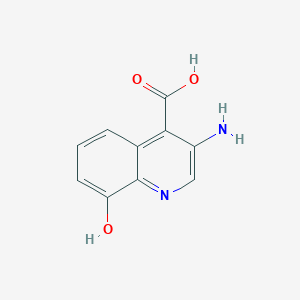
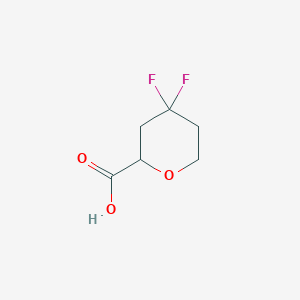
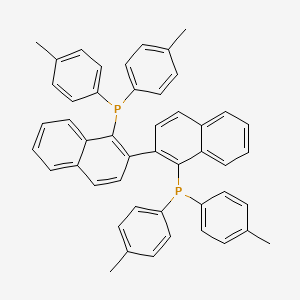
![(3aR,6S,6aR)-6-((S)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B13021416.png)
![Tert-butyl 2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13021417.png)
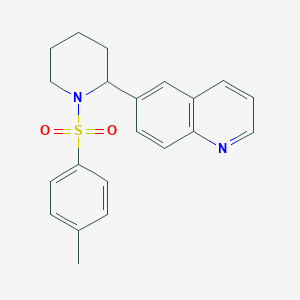
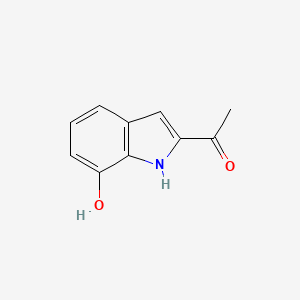
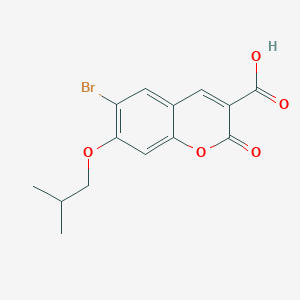
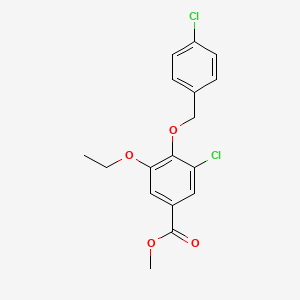
![5-Methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B13021439.png)
![Methyl7-chloro-5-methoxyimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13021447.png)
